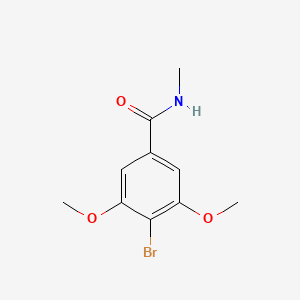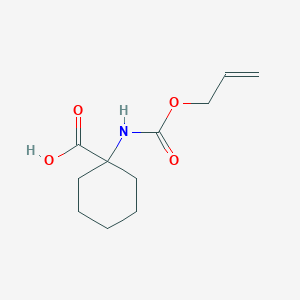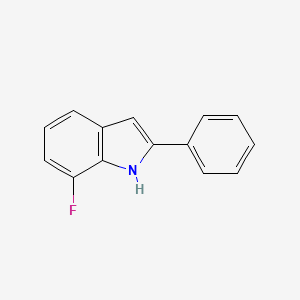
7-fluoro-2-phenyl-1H-indole
Overview
Description
7-fluoro-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties : A study by Cihan-Üstündağ and Çapan (2012) on functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole derivatives, revealed promising in vitro antimycobacterial and anticancer activities. These compounds exhibited potent inhibition against Mycobacterium tuberculosis and selective antiproliferative activity against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).
HIV-1 Attachment Inhibition : Wang et al. (2003) discovered an indole derivative that interferes with HIV-1 gp120 and CD4 interactions. Their research on 4-fluoro derivatives showed enhanced potency against HIV-1 (Wang et al., 2003).
Neuroleptic Activity : A study by Welch, Harbert, and Weissman (1980) found that 7-fluoro-4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]indole exhibited neuroleptic-like activity in an animal model. This suggests potential applications in neurology and pharmacology (Welch, Harbert, & Weissman, 1980).
Fungicidal Activities : Huo et al. (2022) synthesized 2-arylindole derivatives, including 4-fluoro-2-phenyl-1H-indole, and evaluated their fungicide activity. These compounds showed considerable activities against various plant pathogens, indicating their potential use in agriculture (Huo et al., 2022).
Antivirulence Against Pseudomonas aeruginosa : Lee et al. (2012) found that 7-fluoroindole (7FI) inhibits biofilm formation and quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa without affecting planktonic growth. This positions 7FI as a potential candidate for antivirulence therapy against persistent bacterial infections (Lee et al., 2012).
Photophysical Applications : Liu et al. (2023) developed novel indole derivatives, including those related to 7-fluoro-2-phenyl-1H-indole, for use as fluorescent probes. These probes showed positive solvatochromism and could be useful in biological and electrochemical sensing (Liu et al., 2023).
properties
IUPAC Name |
7-fluoro-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAVHQMFAGPJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2-phenyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891735.png)
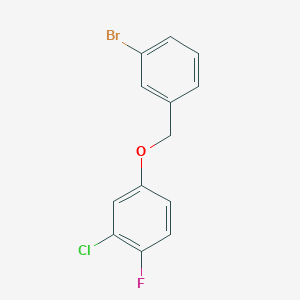
![4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891762.png)
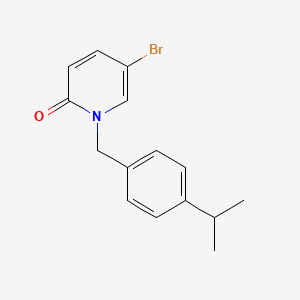
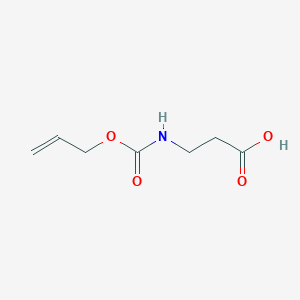


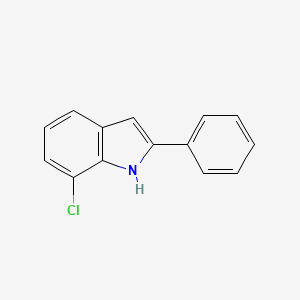
![1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine](/img/structure/B7891821.png)
